Cas no 45511-67-9 (3-(hydroxymethyl)-3-methyloxetan-2-one)

3-(hydroxymethyl)-3-methyloxetan-2-one 化学的及び物理的性質
名前と識別子
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- 3-(hydroxymethyl)-3-methyloxetan-2-one
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- インチ: 1S/C5H8O3/c1-5(2-6)3-8-4(5)7/h6H,2-3H2,1H3
- InChIKey: HWBJTHSRSQJYQT-UHFFFAOYSA-N
- ほほえんだ: O1CC(CO)(C)C1=O
3-(hydroxymethyl)-3-methyloxetan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570282-250mg |
3-(Hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 98% | 250mg |
¥8448.00 | 2024-05-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1329-500MG |
3-(hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 95% | 500MG |
¥ 3,755.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1329-1G |
3-(hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 95% | 1g |
¥ 5,629.00 | 2023-04-13 | |
Chemenu | CM390959-100mg |
3-(hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 95%+ | 100mg |
$336 | 2024-07-16 | |
Chemenu | CM390959-1g |
3-(hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 95%+ | 1g |
$840 | 2024-07-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1329-100mg |
3-(hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 95% | 100mg |
¥1412.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1329-100.0mg |
3-(hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 95% | 100.0mg |
¥1412.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1329-1g |
3-(hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 95% | 1g |
¥5630.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1329-250.0mg |
3-(hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 95% | 250.0mg |
¥2256.0000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570282-500mg |
3-(Hydroxymethyl)-3-methyloxetan-2-one |
45511-67-9 | 98% | 500mg |
¥9002.00 | 2024-05-13 |
3-(hydroxymethyl)-3-methyloxetan-2-one 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
3-(hydroxymethyl)-3-methyloxetan-2-oneに関する追加情報
Recent Advances in the Study of 3-(Hydroxymethyl)-3-methyloxetan-2-one (CAS: 45511-67-9) in Chemical Biology and Pharmaceutical Research
3-(Hydroxymethyl)-3-methyloxetan-2-one (CAS: 45511-67-9) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents. This research briefing aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
The compound's oxetan-2-one core structure is of particular interest due to its resemblance to β-lactams, a class of compounds widely used in antibiotics. Researchers have investigated the reactivity of 3-(hydroxymethyl)-3-methyloxetan-2-one under various conditions, revealing its potential for ring-opening reactions that can lead to the formation of diverse derivatives. A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a precursor for the synthesis of β-amino acid derivatives, which are valuable in peptide-based drug design.
In the context of drug discovery, 3-(hydroxymethyl)-3-methyloxetan-2-one has shown promise as a scaffold for the development of enzyme inhibitors. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives targeting bacterial penicillin-binding proteins (PBPs), with several compounds exhibiting potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to mimic the natural substrate of PBPs, thereby interfering with bacterial cell wall synthesis.
Beyond its antimicrobial applications, recent research has explored the anticancer potential of 3-(hydroxymethyl)-3-methyloxetan-2-one derivatives. A team at the National Cancer Institute developed a library of compounds based on this scaffold and screened them against various cancer cell lines. Their findings, published in the European Journal of Medicinal Chemistry, identified several derivatives with selective cytotoxicity against breast and lung cancer cells, while showing minimal toxicity to normal cells. Mechanistic studies suggested that these compounds induce apoptosis through the mitochondrial pathway.
The synthetic versatility of 3-(hydroxymethyl)-3-methyloxetan-2-one has also been highlighted in recent methodological developments. A 2024 paper in Organic Letters described a novel catalytic asymmetric synthesis of this compound, enabling the production of enantiomerically pure forms. This advancement is particularly significant for pharmaceutical applications, as it allows for the controlled synthesis of stereochemically defined derivatives with potentially improved pharmacological profiles.
In conclusion, the growing body of research on 3-(hydroxymethyl)-3-methyloxetan-2-one (CAS: 45511-67-9) underscores its importance as a valuable chemical entity in drug discovery and development. Its unique structural features, combined with demonstrated biological activities, make it a promising candidate for further investigation. Future studies should focus on optimizing its derivatives for improved pharmacokinetic properties and exploring its potential in other therapeutic areas, such as anti-inflammatory and neurodegenerative diseases.
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